N-(2,2-diphenylethyl)-5-(hydroxymethyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(2,2-diphenylethyl)-5-(hydroxymethyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The unique structure of this compound, which includes a triazole ring, a hydroxymethyl group, and a carboxamide group, contributes to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-diphenylethyl)-5-(hydroxymethyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring. This is followed by the introduction of the hydroxymethyl and carboxamide groups through subsequent reactions. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: The hydroxymethyl group in the compound can undergo oxidation to form a carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the reaction.
Major Products:
Oxidation: Formation of N-(2,2-diphenylethyl)-5-(carboxylic acid)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide.
Reduction: Formation of N-(2,2-diphenylethyl)-5-(hydroxymethyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,2-diphenylethyl)-5-(hydroxymethyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
N-(2,2-diphenylethyl)-5-(hydroxymethyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives such as:
1,2,3-Triazole-4-carboxamide: Lacks the diphenylethyl and hydroxymethyl groups, resulting in different chemical properties and reactivity.
2-(4-Methylphenyl)-2H-1,2,3-triazole-4-carboxamide: Similar structure but without the diphenylethyl group, leading to variations in biological activity.
5-(Hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide: Lacks the diphenylethyl and 4-methylphenyl groups, affecting its overall stability and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H24N4O2 |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-(2,2-diphenylethyl)-5-(hydroxymethyl)-2-(4-methylphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C25H24N4O2/c1-18-12-14-21(15-13-18)29-27-23(17-30)24(28-29)25(31)26-16-22(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,22,30H,16-17H2,1H3,(H,26,31) |
InChI Key |
INKUSNONYNDPJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NCC(C3=CC=CC=C3)C4=CC=CC=C4)CO |
Origin of Product |
United States |
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